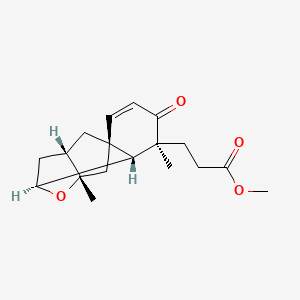

Platensic Acid Methyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

methyl 3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoate |

InChI |

InChI=1S/C18H24O4/c1-16(6-5-14(20)21-3)13(19)4-7-18-9-11-8-12(15(16)18)22-17(11,2)10-18/h4,7,11-12,15H,5-6,8-10H2,1-3H3/t11-,12+,15+,16-,17+,18+/m1/s1 |

InChI Key |

NUIVTFDVMXNHQW-URWOFZPHSA-N |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)OC)O2 |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)OC)O2 |

Origin of Product |

United States |

Research on Isolation and Biosynthetic Pathways of Platensic Acid Methyl Ester

Discovery and Source Organisms Research

Platensic Acid Methyl Ester is a naturally occurring compound that has been isolated from strains of the soil bacterium Streptomyces platensis. nih.gov This microorganism is a known producer of various bioactive secondary metabolites, including the well-known antibiotic platensimycin (B21506). nih.gov The discovery of this compound is intrinsically linked to the broader research efforts aimed at identifying novel antibiotics from natural sources. rsc.org

During large-scale fermentation of Streptomyces platensis for the production of platensimycin, a concerted effort was made to isolate and characterize related compounds, often referred to as congeners. rsc.org It is through these efforts that this compound and its corresponding carboxylic acid, Platensic Acid, were identified as natural products. nih.gov The isolation process often involves extraction with solvents like acidic methanol (B129727), which can lead to the formation of methyl esters as artifacts of the purification process. rsc.org However, both Platensic Acid and its methyl ester have been confirmed as naturally occurring. nih.gov

Investigation of Biosynthetic Pathways and Precursors

The biosynthesis of the core structure of this compound involves a complex pathway rooted in terpenoid metabolism. nih.gov Studies have indicated that the tetracyclic core of the molecule is of diterpene origin. nih.gov The biosynthesis is believed to proceed through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the fundamental building blocks for many isoprenoids. rsc.org

Key precursors in the biosynthetic pathway of the platensic acid moiety include ent-kaurenoic acids and various ent-kaurane intermediates. acs.orgnih.gov Research suggests that the biosynthesis goes through advanced diterpenoid intermediates such as geranylgeranyl diphosphate (B83284) (GGPP), ent-copalyl diphosphate (ent-CPP), and ent-kaurene (B36324). rsc.org The involvement of ent-kauran-16α-ol and other ent-kauranes as intermediates in the formation of the tricyclic core has been supported by biosynthetic studies. nih.gov

The structural formation from these precursors involves significant enzymatic modifications, including cyclizations and oxidative transformations, to yield the complex cage-like structure of platensic acid. nih.gov

Structural Relationship Studies with Co-isolated Natural Products

This compound is structurally and biosynthetically related to several other natural products isolated from Streptomyces platensis. The most prominent of these are Platensimycin and Platensic Acid. nih.gov

Platensic Acid: Platensic Acid is the corresponding carboxylic acid of this compound. nih.gov In fact, the methyl ester is often considered a derivative of the acid. ontosight.ai Platensic acid itself forms the core tetracyclic enone acid moiety of platensimycin. rsc.org

Platensimycin: Platensimycin is a potent antibiotic that consists of the platensic acid core linked via an amide bond to an aminobenzoic acid moiety (3-amino-2,4-dihydroxybenzoic acid). nih.govrsc.org While Platensimycin exhibits strong antibacterial activity, Platensic Acid and its methyl ester have been found to have virtually no significant antibiotic activity on their own. nih.gov This highlights the critical role of the aminobenzoic acid portion for the biological function of platensimycin. nih.gov

Other related natural products isolated alongside this compound include various hydroxylated congeners of both platensimycin and platencin (B21511). researchgate.net These related compounds provide valuable insights into the structure-activity relationships of this class of molecules. researchgate.net

Enzymatic and Genetic Studies of Biosynthetic Enzymes

The biosynthesis of platensimycin and its precursors, including platensic acid, is orchestrated by a dedicated set of enzymes encoded within a gene cluster in Streptomyces platensis. nih.gov Genetic and enzymatic studies have begun to unravel the functions of these biosynthetic enzymes.

The formation of the diterpenoid precursors is catalyzed by enzymes such as copalyl diphosphate synthase (also known as kaurene synthase A), which converts GGPP to ent-CPP. frontiersin.org Subsequent enzymatic steps, including those catalyzed by cytochrome P450 oxidases, are responsible for the oxidative modifications and cyclizations that form the intricate structure of platensic acid. researchgate.net The discovery of hydroxylated congeners suggests the action of P450 enzymes that can oxidize the terpenoid core after its initial cyclization. researchgate.net

While the enzymes responsible for the core synthesis are being elucidated, the specific enzyme that catalyzes the methylation of platensic acid to form this compound in Streptomyces platensis has not been explicitly detailed in the provided search results. However, the formation of methyl esters from carboxylic acids is a common biological transformation catalyzed by methyltransferases. mdpi.com

Advanced Synthetic Methodologies for Platensic Acid Methyl Ester and Its Core Structures

Total Synthesis Approaches to the Platensimycin (B21506) Core and Platensic Acid Methyl Esternih.govnih.govresearchgate.netnih.govorganic-chemistry.org

The total synthesis of the platensimycin core and, by extension, platensic acid methyl ester, has been a subject of intense research, leading to a variety of elegant and insightful synthetic solutions. These approaches can be broadly categorized into convergent, racemic, and asymmetric strategies, each with its own set of advantages and challenges. More recently, bioinspired syntheses have emerged as a promising avenue, leveraging nature's own synthetic logic.

Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments of the target molecule independently and then coupling them at a late stage. In the context of platensimycin, a common convergent strategy involves the synthesis of the tetracyclic core and the aromatic fragment separately, followed by their coupling to form the final amide bond. nih.gov

Key Features of Convergent Syntheses:

Independent synthesis of major molecular fragments.

Late-stage coupling of fragments to assemble the target molecule.

Flexibility for the synthesis of analogues and derivatives.

Initial synthetic efforts toward the platensimycin core often resulted in the racemic form, providing crucial validation of the proposed structures and synthetic routes. nih.govwikipedia.org These racemic syntheses laid the groundwork for the more challenging enantioselective approaches.

The development of asymmetric syntheses to produce the naturally occurring enantiomer of platensimycin has been a major focus. These routes employ various methods to introduce chirality, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, one approach utilized a rhodium-catalyzed asymmetric cycloisomerization to establish the key stereocenters of the core structure. nih.gov Another strategy employed a hypervalent iodine-mediated dearomatizing cyclization of an enantiopure substrate. nih.gov An intramolecular Diels-Alder reaction has also been successfully applied to construct the oxatetracyclic core in an enantioselective manner, starting from the natural product (+)-carvone. researchgate.netnih.gov This particular Diels-Alder reaction is noteworthy for its ability to set three chiral centers, including a quaternary carbon, in a single step. researchgate.net

| Asymmetric Strategy | Key Reaction | Chiral Source | Reference |

| Asymmetric Cycloisomerization | Rhodium-catalyzed cycloisomerization | Chiral ligand | nih.gov |

| Dearomatizing Cyclization | Hypervalent iodine-mediated cyclization | Enantiopure substrate | nih.gov |

| Intramolecular Diels-Alder | Diels-Alder reaction | (+)-carvone | researchgate.netnih.gov |

| Carbonyl Ylide Cycloaddition | Rhodium-catalyzed [3+2] cycloaddition | (S)-propylene oxide | organic-chemistry.org |

Drawing inspiration from the proposed biosynthetic pathway of platensimycin, researchers have developed innovative synthetic routes that mimic nature's approach. wikipedia.orgacs.org Biosynthetic studies have suggested that the tetracyclic core of platensimycin is derived from a diterpenoid precursor, likely through the non-mevalonate pathway. wikipedia.org Specifically, intermediates such as ent-kaurene (B36324) are thought to be involved. wikipedia.org

A biomimetic formal synthesis of platensimycin has been accomplished starting from the natural diterpenoids ent-kaurenoic acid and grandiflorenic acid, which are available in multigram quantities from renewable sources like sunflowers. nih.govacs.org These precursors already contain the necessary carbon framework and stereochemistry at key positions (C8, C10, and C13). acs.org The key transformations in these bioinspired routes include long-distance functionalization and a novel protocol for the degradation of the A-ring of the diterpene framework. nih.govacs.org This approach not only provides a sustainable route to the platensimycin core but also lends support to the proposed biosynthetic hypothesis.

Advantages of Bioinspired Synthesis:

Utilization of renewable and readily available starting materials.

Inherent stereochemical control derived from the natural precursor.

Potential for more efficient and environmentally friendly synthetic routes.

Provides insights into the natural biosynthetic pathway.

Key Chemical Transformations and Reaction Mechanisms in its Synthesisorganic-chemistry.orgwikipedia.orgacs.org

The synthesis of the this compound core involves a series of intricate and elegant chemical transformations. Among the most critical are regio- and stereoselective functionalizations to install the necessary oxygen atoms and the strategic degradation of the A-ring to achieve the final caged structure.

Achieving the correct oxidation pattern on the diterpenoid framework is a significant challenge in the bioinspired synthesis of the platensimycin core. This requires highly regio- and stereoselective functionalization reactions.

For instance, starting from the methyl ester of ent-kaurenoic acid, a regio- and stereoselective hydration of the exocyclic olefin was achieved using a hydroboration-oxidation sequence (BH3 in THF followed by H2O2/KOH). nih.govacs.org This reaction proceeds from the more accessible α-face of the molecule. acs.org

Another crucial transformation is the oxygenation at C11. This was accomplished through a long-distance functionalization reaction. Treatment of a C17-hydroxyl intermediate with lead tetraacetate (LTA) in refluxing cyclohexane (B81311) induced the formation of a cyclic ether, effectively introducing an oxygen function at the C11 position. nih.govacs.org The success of this reaction is attributed to the spatial proximity of the C17-hydroxyl group to the C11-hydrogen. acs.org

In a different approach starting from grandiflorenic acid, a double regio- and stereoselective hydration was achieved. nih.gov It is proposed that the hydroborating agent initially coordinates to the exocyclic double bond from the α-face, followed by an intramolecular hydroboration of the C9=C11 bond from the β-face. nih.gov

| Transformation | Reagents | Substrate | Key Feature | Reference |

| Regio- and Stereoselective Hydration | 1. BH3 in THF 2. H2O2/KOH | ent-Kaurenoic acid methyl ester | Hydration occurs at the α-face of the exocyclic olefin. | nih.govacs.org |

| Long-Distance Oxygenation | Lead tetraacetate (LTA) | C17-hydroxy ent-kaurane derivative | Spatial proximity of C17-OH to H11β facilitates C11 oxygenation. | nih.govacs.org |

| Double Regio- and Stereoselective Hydration | BH3/THF | Grandiflorenic acid methyl ester | Sequential inter- and intramolecular hydroboration. | nih.gov |

A pivotal step in the bioinspired synthesis of the platensimycin core from diterpenoid precursors is the degradation of the A-ring. This process must be carefully controlled to remove three carbon atoms and install the desired functionality. nih.govacs.org Ozonolysis has proven to be a highly effective method for this transformation. acs.orgwikipedia.org

The process typically begins with the oxidative decarboxylation of the C4 carboxylic acid using lead tetraacetate, which, after elimination and isomerization, yields a tetrasubstituted olefin in the A-ring. acs.org This olefin is then subjected to ozonolysis. Bubbling ozone through a solution of the substrate in dichloromethane (B109758) at low temperatures cleaves the double bond to furnish a diketone. nih.govacs.org

Interestingly, a subsequent ozonolysis step on a pentacyclic methyl ketone intermediate, formed after an intramolecular aldol (B89426) condensation, resulted in the opening of the cyclopentene (B43876) ring and the loss of two carbon atoms, ultimately affording a ketoester after esterification. nih.govacs.org This novel degradation pathway is crucial for achieving the correct carbon framework of the platensimycin core. acs.org

Key Steps in A-Ring Degradation:

Oxidative Decarboxylation: Formation of a tetrasubstituted olefin in the A-ring. acs.org

First Ozonolysis: Cleavage of the A-ring olefin to yield a diketone. nih.govacs.org

Intramolecular Aldol Condensation: Formation of a new five-membered ring. acs.org

Second Ozonolysis: Cleavage of the newly formed cyclopentene ring with concomitant loss of two carbon atoms. nih.govacs.org

This strategic use of ozonolysis highlights its power in complex molecule synthesis for carrying out precise bond-cleavage operations.

Intramolecular Cyclization and Polycyclic Core Assembly Reactions (e.g., aldol condensation, Friedel-Crafts cyclization)

The assembly of the intricate polycyclic core of this compound relies on a series of sophisticated intramolecular cyclization reactions. These reactions are designed to form multiple rings in a controlled manner, establishing the key structural framework of the molecule. Seminal total syntheses, such as those developed by the Nicolaou group for the related compound platensimycin, have showcased powerful methods for forging this cage-like architecture. acs.orgnih.gov Two critical bond-forming events in their strategy include a samarium diiodide (SmI₂) mediated ketyl radical cyclization followed by an acid-catalyzed etherification to complete the tetracyclic core. nih.govorganic-chemistry.org

Beyond these specific examples, other foundational cyclization strategies are instrumental in the synthesis of complex polycyclic natural products. Intramolecular aldol condensations, for instance, are frequently employed to form five- and six-membered rings. libretexts.orgorganicchemistrytutor.com The thermodynamic stability of these ring sizes makes them preferred products in reactions where multiple cyclization pathways are possible. libretexts.org This reaction proceeds by forming an enolate within a molecule that then attacks another carbonyl group in the same molecule, leading to a cyclic product. organicchemistrytutor.comrsc.org

Similarly, intramolecular Friedel-Crafts reactions are a powerful tool for constructing rings, particularly when an aromatic ring is part of the core structure. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the tethered cyclization of an electrophile onto an aromatic ring, and it is effective for creating the 5-, 6-, and 7-membered rings commonly found in polycyclic systems. masterorganicchemistry.com

The table below summarizes key cyclization reactions relevant to the assembly of complex polycyclic cores like that of platensic acid.

| Reaction Type | Key Reagents/Conditions | Function in Core Assembly | Reference |

| Ketyl Radical Cyclization | Samarium Diiodide (SmI₂) | Forms a key C-C bond to create a six-membered ring. | organic-chemistry.org |

| Acid-Catalyzed Etherification | Trifluoroacetic Acid (TFA) | Closes the ether bridge to form the final tetracyclic cage. | organic-chemistry.org |

| Intramolecular Aldol Condensation | Base (e.g., NaOH, KOH) | Forms 5- or 6-membered cyclic enones from dicarbonyl precursors. | libretexts.orgorganicchemistrytutor.com |

| Intramolecular Friedel-Crafts | Lewis Acid (e.g., AlCl₃) or Strong Acid (e.g., H₂SO₄) | Forms fused rings by cyclizing an electrophilic side chain onto an aromatic ring. | masterorganicchemistry.comnih.gov |

Strategic Methylation and Esterification Protocols

The installation of methyl groups and the formation of the final methyl ester are critical steps that require precise chemical protocols. Strategic methylation is often necessary to establish key stereocenters on the core structure. In the total synthesis of platencin (B21511), a closely related natural product, a directed methylation was achieved on an enone intermediate. nih.gov This reaction utilized a strong, sterically hindered base, potassium hexamethyldisilazide (KHMDS), to generate a specific enolate, which was then trapped with methyl iodide (MeI) to install the methyl group with high diastereoselectivity. nih.gov

Esterification protocols are employed to convert the carboxylic acid functional group of platensic acid into its corresponding methyl ester. While platensic acid itself is a key intermediate for coupling with the amine fragment to form platensimycin, the methyl ester is a distinct synthetic target. nih.gov Standard esterification methods can be employed, such as the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com This is a reversible equilibrium-based process. masterorganicchemistry.com Other methods include reaction with diazomethane (B1218177) or using coupling agents that activate the carboxylic acid towards nucleophilic attack by methanol.

| Transformation | Typical Reagents | Purpose | Reference |

| Methylation | KHMDS, Methyl Iodide (MeI) | Stereoselective installation of a methyl group on the core structure. | nih.gov |

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Conversion of the terminal carboxylic acid to the methyl ester. | masterorganicchemistry.com |

| Diazomethane (CH₂N₂) | Mild conversion of carboxylic acid to methyl ester. | N/A |

Dehydrogenation Methodologies

In some synthetic routes towards complex molecules, dehydrogenation is a key final step to introduce aromaticity. youtube.com This process involves the removal of hydrogen atoms to convert a saturated or partially saturated ring system into a stable aromatic ring. While not explicitly detailed as a primary strategy in the dominant syntheses of platensic acid, it represents a valid and powerful methodology in polycyclic natural product synthesis. For instance, after an intramolecular Friedel-Crafts cyclization that forms a hydroaromatic system, a subsequent dehydrogenation step can be used to generate the final, stable aromatic ring. This aromatization is often accomplished using catalysts such as palladium on carbon (Pd/C) at elevated temperatures. youtube.com The formation of the conjugated aromatic system provides a strong thermodynamic driving force for the reaction.

Methodological Advancements in Stereocontrol (e.g., rhodium-catalyzed cycloisomerization)

Achieving precise control over the multiple stereocenters in this compound is a significant challenge that has spurred methodological advancements. A landmark achievement in this area is the use of rhodium-catalyzed asymmetric cycloisomerization. In an asymmetric route to the platensimycin core, the Nicolaou group developed a rhodium-catalyzed reaction to convert a terminal 1,6-enyne into a chiral cyclopentane (B165970) ring. acs.orgnih.gov This key step establishes the stereochemistry early in the synthesis, which is then carried through subsequent transformations. This type of catalysis represents a powerful modern approach to constructing complex chiral molecules, offering high levels of efficiency and enantioselectivity. acs.org The development of specialized chiral ligands for transition metals like rhodium has been crucial to the success of these asymmetric transformations. nih.govnih.gov

| Methodology | Catalyst System | Transformation | Significance | Reference |

| Asymmetric Enyne Cycloisomerization | Rhodium(I) complex with a chiral ligand | Converts an achiral 1,6-enyne to an enantiomerically enriched bicyclic core intermediate. | Establishes key stereocenters with high enantioselectivity early in the synthesis. | acs.orgnih.gov |

Development of Novel Catalytic Methods for Fragment Assembly (e.g., oxocarbenium- and iminium-mediated catalysis)

The synthesis of complex natural products like this compound has benefited from the development of novel catalytic methods that enable efficient fragment assembly and ring formation. Among these are reactions mediated by oxocarbenium and iminium ions.

Oxocarbenium-mediated catalysis involves the generation of a highly electrophilic oxocarbenium ion, which can then be trapped by a nucleophile to form a new bond. wikipedia.org These intermediates are common in glycosylation chemistry and have been harnessed for the synthesis of polycyclic systems. wikipedia.orgnih.gov For example, a Prins-type cyclization can be initiated by forming an oxocarbenium ion, which then undergoes an intramolecular reaction with a tethered alkene. The resulting carbocation can then be trapped in a subsequent Friedel-Crafts reaction to build complex polycyclic frameworks in a single cascade sequence. nih.govnih.gov

Iminium-mediated catalysis is a cornerstone of organocatalysis, where a catalytic amine reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. nih.gov Formation of an iminium ion from an α,β-unsaturated aldehyde or ketone activates the molecule for nucleophilic attack. This strategy is widely used to achieve asymmetric conjugate additions, cycloadditions, and other transformations that are vital for assembling chiral building blocks needed for a total synthesis. While not naturally common, artificial enzymes have been engineered to perform iminium catalysis, expanding the toolkit for biocatalysis. nih.gov

These catalytic methods offer mild reaction conditions and high levels of stereocontrol, making them powerful tools for the efficient and elegant construction of complex molecular architectures.

Derivatives and Analogues Research Based on the Platensic Acid Methyl Ester Scaffold

Semisynthetic Approaches to Platensic Acid Derivatives

Semisynthesis, which utilizes a chemically modified natural product as a starting material, is a key strategy for generating derivatives of complex molecules like platensic acid. A primary source for the platensic acid scaffold is the natural product platensimycin (B21506) itself. Through hydrolysis, platensimycin can be efficiently converted to platensic acid, which then serves as a versatile intermediate for further modifications. nih.gov For instance, platensic acid ethyl ester was used as the starting material for a series of derivatives, beginning with its synthesis from resins containing platensimycin produced during fermentation. nih.gov

Another approach involves the total synthesis of platensic acid, which can then be used to generate analogues. One retrosynthetic analysis disconnects the platensimycin molecule at the amide bond, identifying platensic acid and an aromatic amine as the key precursors. nih.gov This strategy allows for the independent synthesis and subsequent coupling of various side chains to the core scaffold. Bio-inspired synthetic routes have also been developed, starting from readily available natural diterpenes like ent-kaurenoic acid and grandiflorenic acid. core.ac.ukacs.org These methods leverage the inherent structural and stereochemical features of the starting materials to construct the complex platensic acid core through steps like oxidative degradation and ring-opening reactions. core.ac.ukacs.org

Key intermediates in these synthetic and semisynthetic pathways include:

Platensic acid: Obtained from hydrolysis of platensimycin or through total synthesis. nih.govnih.gov

Platensic acid ethyl ester: Prepared by esterifying platensimycin-containing fermentation products. nih.gov

Methyl platensinoate: A key intermediate in the formal bioinspired synthesis of platensimycin. core.ac.uk

These approaches provide reliable access to the core scaffold, enabling the systematic development of new analogues for biological evaluation.

Functionalization Strategies for Structural Diversification

To explore the chemical space around the platensic acid methyl ester scaffold, researchers have employed a variety of functionalization strategies. These methods focus on modifying different parts of the molecule to create a diverse library of compounds for SAR studies.

One of the most common strategies is amide bond formation . By coupling platensic acid with a wide range of amines, a multitude of analogues can be generated. For example, HATU-mediated amide coupling has been successfully used to link platensic acid with various aniline (B41778) derivatives, producing the corresponding amides in high yields (82-90%). nih.gov This allows for systematic variation of the aromatic portion of the molecule, which is crucial for its interaction with the biological target.

Another powerful technique for modifying the aromatic ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed C-C bond formation is highly versatile and tolerant of numerous functional groups. Researchers have used this reaction to synthesize twenty different platensimycin derivatives by starting with an iodinated platensic acid ethyl ester intermediate. nih.gov This approach enables the introduction of a wide array of substituents, including complex aryl and heteroaryl groups, onto the aminobenzoic acid moiety. nih.gov

Other functionalization strategies reported in the synthesis of platensic acid and its analogues include:

Ozonolysis: Used for the A-ring opening of a diterpene framework to form a diketone intermediate. acs.org

Dehydrogenation: Accomplished using reagents like PhSeCl/H₂O₂ to introduce unsaturation, leading to the formation of methyl platensinoate. core.ac.uk

Dialkylation: Sequential double alkylation of a cyclohexenone precursor has been used to construct the core structure. nih.gov

These varied chemical transformations provide robust tools for the structural diversification of the this compound scaffold, facilitating the exploration of its therapeutic potential.

Modification of Core and Side Chain Elements for Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For the platensic acid scaffold, research has focused on modifying both the lipophilic tetracyclic core (the "cage") and the polar aromatic side chain to determine which structural features are essential for antibacterial activity. nih.gov

Initial insights into the SAR of this class of compounds came from naturally occurring congeners of platensimycin. nih.gov The biological evaluation of these natural derivatives, such as platencin (B21511) and various hydroxylated versions, revealed that modifications to the terpenoid core can significantly impact activity. researchgate.net For example, the introduction of polar groups into the hydrophobic cage generally leads to poor activity, suggesting a negative interaction with the hydrophobic pocket of its target enzyme, FabF. researchgate.net

Systematic modification of the aromatic side chain has been a major focus of semisynthetic efforts. The goal is to fine-tune the molecule's properties to improve potency and pharmacokinetic profiles. nih.gov Using the Suzuki-Miyaura cross-coupling reaction, a series of derivatives were created with different substituents on the aminobenzoic acid ring. nih.gov Biological testing of these compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), revealed important SAR trends.

The table below summarizes the in vitro antibacterial activity (MIC) of selected platensimycin derivatives synthesized via modification of the platensic acid scaffold.

| Compound | R-Group on Benzoic Acid Ring | MIC against S. aureus ATCC29213 (μg/mL) | MIC against MRSA NRS384 (μg/mL) |

| Platensimycin (PTM) | Hydrogen | 0.25 | 0.5 |

| 6a | 4-Fluorophenyl | 1 | 1 |

| 6f | 4-(Trifluoromethyl)phenyl | 0.5 | 0.5 |

| 6j | 3-Thienyl | 0.25 | 0.25 |

| 6o | 4-Biphenyl | 0.25 | 0.25 |

| 6t | 1-Pyrenyl | 0.125 | 0.125 |

| Data sourced from Li, et al. (2020). nih.gov |

The results indicate that while some modifications decrease potency (e.g., 4-fluorophenyl), others maintain or even improve it. Notably, derivative 6t (6-pyrenyl PTM) showed enhanced activity against both susceptible and resistant S. aureus strains and also demonstrated improved efficacy in a mouse peritonitis model. nih.gov These findings highlight that significant modifications to the aromatic side chain are well-tolerated and can be exploited to enhance the therapeutic properties of the platensic acid scaffold. This underscores the value of targeting the fatty acid synthesis (FASII) pathway for developing new generations of antibiotics. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies in Platensic Acid Methyl Ester Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is an indispensable tool in the study of platensic acid methyl ester, enabling the separation of the target compound from complex reaction mixtures and its subsequent quantification.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). uib.nochromatographyonline.com While specific applications for this compound are not extensively detailed in the provided results, the general methodology for FAME analysis is well-established. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. uib.nonih.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. nih.gov

GC-MS is particularly useful for identifying and quantifying FAMEs in complex biological samples. nih.gov Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can be employed to generate characteristic fragmentation patterns that aid in structural elucidation. jeol.comnih.gov High-resolution capillary GC columns can resolve hundreds of FAMEs in a single analysis. nih.gov

| Parameter | Typical Conditions for FAME Analysis |

| GC Columns | BPX70, DB20, DB225, DB5 uib.no |

| Ionization Modes | Electron Ionization (EI), Chemical Ionization (CI) jeol.comnih.gov |

| Detection | Mass Spectrometry (MS), Flame Ionization Detection (FID) nih.gov |

| Application | Identification and quantification of FAMEs in complex mixtures. nih.gov |

High-Performance Liquid Chromatography (HPLC) is another key analytical technique used in the analysis of this compound and similar compounds. nih.gov HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scielo.br For compounds with a UV chromophore, a UV detector can be used for quantification (HPLC-UV). researchgate.net

In the broader context of FAME analysis, HPLC-UV methods have been developed for the simultaneous determination of various lipids, including methyl esters. scielo.brresearchgate.net These methods often employ reversed-phase columns and gradient elution with solvent systems like methanol (B129727) and 2-propanol-hexane. scielo.brresearchgate.net Chiral HPLC, using a chiral stationary phase, has been instrumental in determining the enantiomeric excess of intermediates in the asymmetric synthesis of related natural products. nih.gov

| Parameter | Typical Conditions for FAME Analysis |

| Column Type | Reversed-phase, Chiral stationary phase (e.g., OD-H column) nih.gov |

| Mobile Phase | Gradient of methanol and 2-propanol-hexane; Acetonitrile scielo.brresearchgate.net |

| Detection | UV (typically at 205 nm) scielo.brresearchgate.net |

| Application | Quantification, Purity assessment, Enantiomeric excess determination. nih.govscielo.brresearchgate.net |

For the isolation of this compound and its precursors from synthesis reaction mixtures, advanced preparative and analytical chromatography techniques are employed. nih.gov Flash column chromatography using silica (B1680970) gel is a standard method for the purification of synthetic intermediates. electronicsandbooks.com This technique allows for the separation of compounds on a larger scale compared to analytical chromatography. In the synthesis of platensimycin (B21506) and its congeners, including this compound, flash column chromatography was a crucial step for isolating key intermediates. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. electronicsandbooks.com The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus. rsc.org

For this compound and its synthetic precursors, ¹H and ¹³C NMR are used to confirm their structures. electronicsandbooks.com For instance, in a formal synthesis of platensic acid and its methyl ester, the ¹H NMR spectrum in CDCl₃ showed a characteristic signal at δ 7.02 ppm, and the ¹³C NMR spectrum showed a signal at δ 187 ppm. electronicsandbooks.com Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish correlations between different nuclei and further confirm the molecular structure. While specific 2D NMR data for this compound is not available in the provided results, these techniques are standard practice in the structural elucidation of complex natural products. scispace.com

| Nucleus | Characteristic Chemical Shifts (δ) for this compound Precursor |

| ¹H | 7.02 ppm (d, J=8.3 Hz, 1H) electronicsandbooks.com |

| ¹³C | 187 ppm electronicsandbooks.com |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. scielo.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. rsc.org In the context of FAME analysis, HRMS is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. shimadzu.com

Flow injection analysis coupled with electrospray ionization high-resolution mass spectrometry (FIA-ESI-HRMS) has been developed for the high-throughput analysis of FAMEs. nih.gov While specific HRMS data for this compound is not provided, this technique would be essential for confirming its elemental composition during its synthesis and characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR analysis provides confirmatory data for key structural features, particularly the ester carbonyl group. While a specific spectrum for this compound is not publicly available, the characteristic absorptions can be inferred from data on analogous fatty acid methyl esters (FAMEs). spectra-analysis.comjournalajacr.com

The most prominent signal in the IR spectrum of a methyl ester is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp band. journalajacr.comresearchgate.net Other significant absorptions include those from C-H and C-O bonds. researchgate.net

Key IR Absorption Bands for Methyl Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1744 - 1742 | Strong |

| C-O | Stretch | 1175 - 1170 | Medium-Strong |

| C-H (alkane) | Stretch | 2918 - 2854 | Medium-Strong |

| -CH₃ | Asymmetric Bend | ~1436 | Medium |

Data compiled from representative fatty acid methyl ester analyses. journalajacr.comresearchgate.net

These characteristic frequencies allow researchers to confirm the presence of the methyl ester functionality within a sample and to distinguish it from its corresponding carboxylic acid precursor, which would exhibit a very broad O-H stretch from 2500-3300 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as conjugated systems or carbonyl groups. For simple esters like this compound, the primary chromophore is the carbonyl group of the ester. Saturated esters typically exhibit a weak absorption band (n→π* transition) in the UV region.

While detailed spectral data for this compound is limited, analysis of similar compounds and general principles of spectroscopy provide expected values. UV-Vis spectroscopy is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of methyl esters. researchgate.netmdpi.com In such setups, a UV detector is set to a specific wavelength to monitor the eluting compounds. For many fatty acid methyl esters, a wavelength of 205 nm is used for detection in HPLC analysis. researchgate.net More complex esters with conjugated double bonds will show significantly stronger absorptions at longer wavelengths. researchgate.net

Expected UV-Vis Absorption Data for Saturated Methyl Esters

| Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) | Solvent |

|---|

Data is representative for non-conjugated esters.

Stereochemical and Isomeric Analysis Methodologies

The complex, caged structure of Platensic Acid features multiple stereocenters, making the determination of its absolute and relative stereochemistry a critical challenge in its total synthesis. Researchers have employed powerful analytical techniques to resolve and assign these stereochemical details.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial method for separating enantiomers. In the synthesis of the core structure of platensimycin and by extension, platensic acid, chiral HPLC was used to determine the enantiomeric excess (e.e.) of key intermediates. nih.gov For instance, after performing an asymmetric cycloisomerization to form a chiral precursor, the product was often derivatized into a p-bromobenzoate ester. nih.gov This derivative was then analyzed on a chiral stationary phase, such as an OD-H column, to separate the two enantiomers and quantify their ratio. nih.gov Polysaccharide-based columns are among the most common and effective for separating a wide range of chiral compounds. elementlabsolutions.comcsfarmacie.cz

Mosher Ester Analysis: Mosher ester analysis is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral alcohols. springernature.comnih.gov This method involves reacting the alcohol of unknown stereochemistry with both the (R) and (S) enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.edu By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol can be deduced. stackexchange.com Protons on one side of the MTPA plane in the diastereomeric ester will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). stackexchange.com In the total synthesis of platensimycin, Mosher ester analysis, using both ¹H and ¹⁹F NMR spectroscopy, was instrumental in assigning the relative stereochemistry of alcohol intermediates that were precursors to the platensic acid core. nih.gov

Development and Optimization of Streamlined Analytical Procedures for Methyl Esters

The analysis of methyl esters, particularly fatty acid methyl esters (FAMEs), is a common requirement in various fields, leading to the development of highly optimized and streamlined procedures. These methods prioritize speed, accuracy, and efficiency.

A key optimization is in the sample preparation step. Traditional methods involve lipid extraction followed by transesterification. spectra-analysis.com More streamlined modern procedures utilize a direct, one-pot in situ transesterification, where the biomass or sample is heated directly with an acid or base catalyst in methanol. nrel.govnrel.gov This approach eliminates the need for a separate extraction step, reducing analysis time and potential for sample loss. nrel.gov

Gas chromatography (GC) is the most common technique for FAME analysis. thermofisher.com Optimization here focuses on reducing run times. The advent of "Ultra Fast GC" utilizes narrow-bore columns (e.g., 0.1 mm internal diameter) and rapid temperature programming to reduce analysis times from over 30 minutes to just a few minutes without compromising resolution. thermofisher.com

For HPLC methods, optimization involves the selection of the appropriate column and mobile phase to achieve good separation with sharp peaks. researchgate.net Gradient elution is often employed to separate complex mixtures of methyl esters with varying chain lengths and degrees of saturation. researchgate.net The use of highly sensitive UV detectors allows for the accurate quantification of these esters. researchgate.net

Q & A

Q. What are the key structural features and biosynthetic origins of platensic acid methyl ester?

this compound is a methylated derivative of platensic acid, a polycyclic cage structure isolated from Streptomyces platensis. Its core structure includes a tricyclic enone system and a functionalized aromatic moiety, critical for its bioactivity . Biosynthetically, it is derived from platensic acid via enzymatic methylation, as demonstrated in semisynthetic approaches coupling platensic acid with methyl esters using reagents like HOBt (hydroxybenzotriazole) .

Q. What synthetic routes are available for this compound, and how do they compare in efficiency?

Two primary strategies are documented:

- Total synthesis : Asymmetric alkylation and dearomatizing cyclization are used to construct the tricyclic core. For example, [Rh(S)-BINAP]₂SbF₆-catalyzed cycloisomerization achieves enantioselective synthesis (>99% ee) of intermediates like spiroaldehyde, which are converted to this compound via methylation and coupling .

- Semisynthesis : Platensic acid is methylated using methyl esters (e.g., tert-butyl acrylate) under acid-catalyzed conditions (e.g., TfOH), yielding the methyl ester in 84% yield over three steps . Total synthesis offers enantiocontrol, while semisynthesis is more scalable but requires stable platensic acid intermediates .

Q. How is this compound characterized in experimental settings?

Characterization relies on:

- NMR spectroscopy : Distinct signals include δH 8.38 (NH-1′) and δC 159.3 (C-1) for urea derivatives, and δC 203.6 (C-5) for the enone system .

- HRESIMS : Confirms molecular weight (e.g., [M + H]+ at m/z 291.1587 for the tricyclic core) .

- Chromatography : Preparative HPLC with CH₃CN/H₂O gradients resolves instability-prone intermediates (e.g., platensic azide) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for unstable intermediates like platensic azide during derivatization?

Platensic azide, generated via diphenylphosphoryl azide (DPPA) treatment, is highly unstable. Best practices include:

- Immediate purification : Flash silica gel chromatography under argon to minimize decomposition .

- Low-temperature coupling : Reactions with amines (e.g., 3-amino-2,4-dihydroxybenzoic acid methyl ester) at 90°C in toluene improve urea derivative yields (11% overall) .

- Stabilization : Use of bulky protecting groups (e.g., TBS ethers) on intermediates enhances shelf life .

Q. What challenges arise in reconciling contradictory data on this compound’s bioactivity and stability?

Discrepancies in bioactivity (e.g., against methicillin-resistant bacteria) often stem from:

- Stereochemical variability : Enantiomeric impurities (>1% ee) in synthetic batches reduce potency .

- In vivo instability : Rapid ester hydrolysis in biological matrices necessitates prodrug strategies (e.g., carbamate or urea linkages) .

- Analytical limitations : GC-MS with polar columns (e.g., SP™-2560) resolves cis/trans isomers of fatty acid methyl esters, but similar methods for platensic acid derivatives require optimization .

Q. How can analytical methods distinguish this compound from structurally similar fatty acid methyl esters (FAMEs)?

Key differentiation strategies:

- GC-MS : Use of cyanosilicone columns (e.g., SP™-2560) with slow oven ramps (e.g., 75 m length) resolves complex FAME mixtures but requires spiking with synthetic standards .

- HPLC : Reverse-phase systems (e.g., SUPELCOSIL LC-18) separate methyl esters based on chain length and unsaturation, though platensic acid’s polycyclic structure necessitates longer retention times .

- IR spectroscopy : Peaks at 1661 cm⁻¹ (enone C=O) and 3364 cm⁻¹ (N-H stretch) are unique to platensic acid derivatives .

Q. What experimental strategies address contradictions in reported synthetic yields for this compound?

Yield variability (e.g., 46–84%) arises from:

- Catalyst choice : Rhodium catalysts (e.g., [Rh(S)-BINAP]₂SbF₆) improve enantioselectivity but require rigorous moisture control .

- Protecting group compatibility : Cbz vs. MOM groups impact intermediate stability during hydrogenolysis .

- Radical intermediates : SmI₂-mediated ketyl radical formation in tricyclic scaffold synthesis may lead to side reactions; optimization of solvent (THF) and temperature (−78°C) minimizes this .

Q. How are structure-activity relationships (SARs) for this compound derivatives explored in antibiotic research?

SAR studies involve:

- Analog synthesis : Urea and carbamate derivatives (e.g., urea-PTM methyl ester) are synthesized via Curtius rearrangement and tested against resistant bacterial strains .

- Crystallography : X-ray data reveal that methylation at C-10 enhances binding to FabF/FabH enzymes, while ester hydrolysis reduces activity .

- Biological assays : MIC (minimum inhibitory concentration) comparisons between natural and synthetic analogues (e.g., carbaplatensimycin) identify potency trends .

Q. Methodological Notes

- Data presentation : Follow guidelines for NMR/HRESIMS data tabulation, ensuring peak assignments align with IUPAC conventions .

- Reproducibility : Detailed experimental protocols (e.g., catalyst loading, solvent ratios) must be included in supporting information .

- Ethical handling : Azide intermediates require safety protocols (e.g., fume hood use, explosion-proof equipment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.